4-benzyl-3-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
Properties
IUPAC Name |
4-benzyl-3-[(2-chlorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S2/c22-18-11-5-4-10-17(18)15-27-21-23-28(25,26)20-13-7-6-12-19(20)24(21)14-16-8-2-1-3-9-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGPQFKBUZXHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with benzyl mercaptan to form the intermediate 2-chlorobenzyl benzyl sulfide. This intermediate is then reacted with 2-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiadiazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-benzyl-3-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzyl-3-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiadiazine derivatives vary in substituents, influencing their physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:
Substituent Variations and Molecular Properties
Structural Analysis and Crystallography
The compound’s stereochemistry and crystal packing can be resolved using SHELX programs, which are critical for confirming regiochemistry in benzothiadiazines . Enantiomorph-polarity parameters (e.g., Flack’s x) may refine chiral centers introduced during synthesis .
Pharmacological Potential
For example:
- Chlorothiazide : Acts via carbonic anhydrase inhibition but causes hypokalemia .
- 3-Styryl Derivatives : Exhibit cytotoxicity in cancer cell lines, suggesting the target compound’s (2-chlorophenyl)methylsulfanyl group could be optimized for similar effects .
Physicochemical Properties
- Solubility : Sulfanyl groups may improve aqueous solubility relative to sulfonamides, aiding formulation .
Biological Activity
4-benzyl-3-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H17ClN2O2S2
- Molecular Weight : 432.95 g/mol
Antimicrobial Properties
Research indicates that compounds within the benzothiadiazine class exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to 4-benzyl-3-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-benzyl-3-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine | S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the inhibition of specific signaling pathways related to cell proliferation and survival.
Case Study: Apoptosis Induction
In a controlled study involving MCF-7 cells treated with varying concentrations of the compound, results indicated:
- Concentration : 10 µM resulted in a 50% reduction in cell viability after 48 hours.
- Mechanism : Increased levels of caspase-3 and PARP cleavage were observed, indicating apoptosis.
The biological activity of 4-benzyl-3-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine is thought to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : Potential binding to specific receptors involved in apoptosis pathways.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels leading to cellular damage.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. A notable investigation involved synthesizing various derivatives to enhance activity and selectivity.
Synthesis Methodology
The synthesis typically involves multi-step organic reactions starting from benzyl chloride and chlorobenzyl mercaptan. Key steps include:
- Nucleophilic Substitution : Formation of thioether.
- Cyclization : Formation of the benzothiadiazine ring.
- Oxidation : Introduction of sulfone groups.
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The synthesis of this benzothiadiazine derivative typically involves multi-step protocols, including:
- Acylation and cyclodehydration : Starting from functionalized benzoic acid derivatives, acylation of amino acids (e.g., phenylalanine) followed by cyclodehydration with ethyl carbonochloridate yields oxazole intermediates .
- Sulfanyl group introduction : Thiol-containing reagents (e.g., 2-chlorobenzyl mercaptan) are used under controlled conditions to introduce the sulfanyl moiety. Solvent choice (e.g., DMF, THF) and catalysts (e.g., triethylamine) are critical for regioselectivity .
Characterization : Use 1H/13C NMR to confirm regiochemistry of the benzothiadiazine core and sulfanyl substitution. High-resolution mass spectrometry (HRMS) ensures molecular weight validation, while HPLC (e.g., C18 column, methanol/water mobile phase) assesses purity (>95%) .
Q. What key structural features influence its reactivity and stability?
- Benzothiadiazine core : The 1λ⁶-sulfonamide group contributes to electron-deficient properties, enabling nucleophilic aromatic substitution (SNAr) at the 3-position.
- Sulfanyl bridge : The [(2-chlorophenyl)methyl]sulfanyl group enhances steric bulk, affecting solubility and hindering oxidation. Stabilize with inert atmospheres (N2/Ar) during storage .
- Chlorophenyl substituent : The 2-chloro group directs electrophilic reactions (e.g., nitration) to the para-position of the benzyl ring .
Q. Which analytical techniques resolve ambiguities in structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Correlate protons and carbons to distinguish between isomeric forms (e.g., oxazole vs. thiadiazine tautomers) .
- X-ray crystallography : Resolve crystal packing effects and confirm dihedral angles between the benzothiadiazine core and sulfanyl substituent (e.g., CCDC-1441403 in ).
- Thermogravimetric analysis (TGA) : Monitor thermal decomposition profiles to identify hygroscopicity or solvate formation .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and selectivity?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfanyl group incorporation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization steps; shows Pd/C enhances coupling efficiency in analogous triazole systems .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but may reduce selectivity. Balance with toluene for sterically hindered steps .
Q. How should researchers address contradictions in spectroscopic data?
- Case example : Discrepancies in 13C NMR shifts for the sulfonamide sulfur may arise from solvent polarity effects. Compare data in DMSO-d6 vs. CDCl3 to identify hydrogen bonding interactions .
- Mass spectrometry artifacts : Isotopic patterns (e.g., Cl/Br) can overlap with adducts. Use ESI-MS/MS to fragment ambiguous peaks .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the sulfonamide group’s affinity for catalytic serines .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs) and predict redox behavior .
Q. What pharmacological interactions are hypothesized for this compound?
- DNA intercalation : The planar benzothiadiazine core may intercalate into DNA, as shown in viscometric assays with calf thymus DNA (). Validate via UV-Vis titration (hypochromicity) and circular dichroism .
- Enzyme inhibition : Similar sulfonamide derivatives inhibit carbonic anhydrase. Test using Ellman’s assay with purified enzyme isoforms .
Q. How does the compound’s stability vary under physiological conditions?
- pH-dependent degradation : The sulfonamide group hydrolyzes in acidic environments (pH < 3). Monitor via HPLC stability studies over 24–72 hours .
- Light sensitivity : The 2-chlorophenyl group increases photosensitivity. Store solutions in amber vials and characterize degradation products via LC-MS .
Q. How does this compound compare to structurally related analogs?
- Activity vs. 4-benzyl-1,3-oxazole derivatives : The benzothiadiazine core shows higher thermal stability (TGA data in ) but lower aqueous solubility .
- Sulfanyl vs. sulfonyl analogs : Sulfanyl groups improve membrane permeability (logP > 3.5) but reduce metabolic stability in microsomal assays .
Q. What reaction mechanisms govern its participation in cross-coupling reactions?
- Buchwald-Hartwig amination : The chlorophenyl group undergoes Pd-catalyzed coupling with aryl amines. Optimize using XPhos ligand and K3PO4 base in dioxane .
- Oxidative sulfonylation : Hydrogen peroxide oxidizes the sulfanyl bridge to sulfone, altering electronic properties (confirmed by Raman spectroscopy ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
